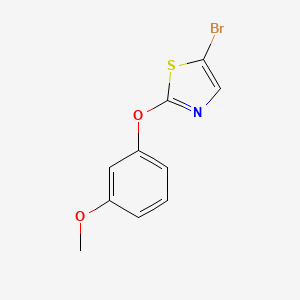

5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole

Description

5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole (CAS: 1384191-70-1) is a brominated thiazole derivative characterized by a 1,3-thiazole core substituted at the 2-position with a 3-methoxyphenoxy group and at the 5-position with a bromine atom. The molecular formula is C₁₀H₇BrN₂O₂S, with a molecular weight of 323.15 g/mol (calculated from ). The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a critical pharmacophore in medicinal chemistry, known for its role in anti-inflammatory, antitumoral, and antimicrobial activities . The 3-methoxyphenoxy substituent introduces electron-donating methoxy and ether functionalities, which may enhance solubility and modulate electronic interactions in biological systems.

Properties

IUPAC Name |

5-bromo-2-(3-methoxyphenoxy)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c1-13-7-3-2-4-8(5-7)14-10-12-6-9(11)15-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDMUARICMOEQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=NC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-methoxyphenol and 2-bromo-1,3-thiazole.

Reaction Conditions: The 3-methoxyphenol is reacted with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

Heating: The reaction mixture is heated to a temperature of around 100-120°C for several hours to facilitate the formation of the desired product.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under suitable conditions.

Reduction Reactions: The thiazole ring can be reduced to form dihydrothiazoles using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution Products: Depending on the nucleophile, products such as 5-azido-2-(3-methoxyphenoxy)-1,3-thiazole or 5-thiocyanato-2-(3-methoxyphenoxy)-1,3-thiazole.

Oxidation Products: Products like 5-Bromo-2-(3-formylphenoxy)-1,3-thiazole or 5-Bromo-2-(3-carboxyphenoxy)-1,3-thiazole.

Reduction Products: Products like 5-Bromo-2-(3-methoxyphenoxy)-dihydrothiazole.

Scientific Research Applications

Chemistry:

Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Catalysis: Employed in catalytic reactions due to its ability to stabilize transition states and intermediates.

Biology:

Biological Probes: Used as a probe in biological studies to investigate enzyme activities and protein interactions.

Antimicrobial Agents: Potential use as an antimicrobial agent due to its ability to disrupt microbial cell walls.

Medicine:

Drug Development: Investigated for its potential as a lead compound in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection of diseases.

Industry:

Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.

Agriculture: Employed in the development of agrochemicals for crop protection and growth enhancement.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites. The methoxyphenoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-bromo-2-(3-methoxyphenoxy)-1,3-thiazole and analogous thiazole derivatives:

Key Comparative Insights

Substituent Effects on Bioactivity The 3-methoxyphenoxy group in the target compound introduces both steric bulk and hydrogen-bonding capacity, which may enhance receptor binding compared to simpler aryl substituents (e.g., 3-fluorophenyl or 4-methylphenyl) .

Reactivity and Stability The chloromethyl substituent in 5-bromo-2-(chloromethyl)-1,3-thiazole confers high reactivity, making it a versatile intermediate for further functionalization. However, this reactivity may limit its stability in biological environments compared to the more stable methoxyphenoxy group .

Structure-Activity Relationships (SAR) highlights that 1,3-thiazole derivatives generally exhibit superior inhibitory activity compared to 1,3,4-thiadiazoles. Within thiazoles, electron-donating groups (e.g., methyl, methoxy) enhance activity, as seen in the target compound’s 3-methoxyphenoxy group . Substitution at the 2-position with aromatic or heteroaromatic groups (e.g., fluorophenyl, methylphenyl) is critical for maintaining planar molecular geometry, facilitating π-π stacking interactions in enzyme binding pockets .

Synthetic Accessibility Bromination at the 5-position (as in ) is a common strategy for synthesizing these derivatives. However, the introduction of bulky substituents (e.g., methoxyphenoxy) may require optimized coupling conditions, such as Suzuki-Miyaura reactions (as in ) .

Biological Activity

5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Thiazole Compounds

Thiazoles are a class of heterocyclic compounds known for their diverse pharmacological properties. They have been extensively studied for their antitumor, antimicrobial, and anti-inflammatory activities. The incorporation of various substituents in thiazole derivatives can significantly enhance their biological efficacy.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in combating cancer. In a study focusing on novel 1,3-thiazole analogues, including this compound, researchers evaluated their antiproliferative effects against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that many synthesized compounds exhibited significant antiproliferative activity compared to standard chemotherapeutic agents like staurosporine.

Key Findings:

- Compound Activity : Among the tested compounds, several demonstrated IC50 values in the low micromolar range against breast cancer cells. For instance, one derivative exhibited an IC50 of 5.73 µM against MCF-7 cells .

- Mechanism of Action : The most potent compounds showed inhibitory effects on vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. The IC50 for VEGFR-2 inhibition was reported as 0.093 µM for one compound .

- Cell Cycle Arrest : Compounds induced cell cycle arrest at the G1 phase and promoted apoptosis in cancer cells, indicating their potential as therapeutic agents .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been a focus of research. A study on newly synthesized thiazole derivatives reported their effectiveness against various bacterial strains.

Antimicrobial Efficacy:

- Minimum Inhibitory Concentration (MIC) : The antimicrobial activity was assessed using MIC values. Some derivatives showed promising results with MIC values ranging from 50 to 150 μg/mL against Gram-positive and Gram-negative bacteria .

- Structural Influence : Structural modifications significantly influenced antimicrobial activity. For example, certain substitutions at the 4-position of the thiazole ring enhanced antibacterial properties compared to unsubstituted analogues .

Case Study 1: Breast Cancer Treatment

A series of thiazole derivatives were synthesized and evaluated for their anticancer properties. Among these, this compound demonstrated notable activity against breast cancer cell lines with minimal cytotoxicity towards normal epithelial cells. This selectivity is crucial for developing safer cancer therapies.

Case Study 2: Antimicrobial Applications

In another study focusing on antimicrobial activity, various thiazole derivatives were tested against common pathogens. The results indicated that specific modifications led to enhanced efficacy, suggesting that further optimization of these compounds could yield new antibiotics.

Data Tables

| Compound Name | Activity Type | IC50 (µM) | MIC (μg/mL) | Target |

|---|---|---|---|---|

| This compound | Antiproliferative | 5.73 (MCF-7) | - | VEGFR-2 |

| Compound A | Antimicrobial | - | 50 | Staphylococcus aureus |

| Compound B | Antimicrobial | - | 75 | Escherichia coli |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.